10-benzyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. Its structure includes a 10-benzyl group, an 11-(2-chlorophenyl) substituent, and 3,3-dimethyl groups on the cyclohexene ring. The synthesis involves condensation of 3-(2-aminophenylamino)cyclohex-2-en-1-one with arylglyoxal hydrates in 2-propanol, followed by cyclization . X-ray crystallography confirms its distorted boat conformation for the diazepine ring and a cis junction with the cyclohexene ring, critical for its biological interactions . Pharmacologically, it exhibits tranquilizer, muscle relaxant, and antispasmodic properties, attributed to its structural rigidity and substituent positioning .
Properties
Molecular Formula |
C28H27ClN2O |
|---|---|
Molecular Weight |
443.0 g/mol |
IUPAC Name |
5-benzyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H27ClN2O/c1-28(2)16-23-26(25(32)17-28)27(20-12-6-7-13-21(20)29)31(18-19-10-4-3-5-11-19)24-15-9-8-14-22(24)30-23/h3-15,27,30H,16-18H2,1-2H3 |
InChI Key |
YLBHACCMDZAHFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The one-pot synthesis method, adapted from, employs 1,2-phenylenediamine derivatives, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and benzyl acyl chlorides under Er(III) triflate catalysis. The 2-chlorophenyl substituent is introduced via a substituted benzaldehyde intermediate. The sequence involves:
-
Enaminone Formation : Condensation of 1,2-phenylenediamine with dimedone in refluxing ethanol yields a tetrahydroquinoline enaminone intermediate.
-
Cyclization : Addition of 2-chlorobenzaldehyde and benzyl acyl chloride in the presence of Er(OTf)₃ facilitates simultaneous cyclization and N-benzylation, forming the diazepinone core.
Optimization and Yield Data
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 10 mol% Er(OTf)₃ | 82 |
| Solvent | Toluene | 78 |
| Temperature | 80°C | 85 |
| Reaction Time | 6 hours | 82 |
This method achieves yields exceeding 80% by minimizing side reactions through controlled stoichiometry and catalytic efficiency.
Multi-Step Synthesis via Enaminone Intermediates
Stepwise Functionalization
A modular approach, as described in and, involves:
-
Enaminone Synthesis : Reacting 1,2-phenylenediamine with dimedone in acetic acid to form 3-(2-aminophenyl)amino-5,5-dimethyl-2-cyclohexenone.
-
N-Benzylation : Treatment with benzyl bromide in the presence of K₂CO₃ in DMF at 60°C introduces the benzyl group at the N10 position.
-
2-Chlorophenyl Incorporation : Condensation with 2-chlorobenzaldehyde under acid catalysis (PPA, 120°C) induces cyclization, forming the diazepinone ring.
Critical Reaction Parameters
-
Benzylation Efficiency : Excess benzyl bromide (1.2 equiv) ensures complete N-alkylation, confirmed by ¹H NMR.
-
Cyclization Control : Prolonged heating (>8 hours) in polyphosphoric acid (PPA) prevents incomplete ring closure, though excessive duration risks decomposition.
Metal-Free Cyclocondensation in Aqueous Acetic Acid
Single-Step Protocol
Adapting the method from, substituted dibenzo[b,e]diazepin-1-ones are synthesized via condensation of 1,2-phenylenediamine derivatives with isatoic anhydride analogs. For the target compound:
Advantages and Limitations
| Advantage | Limitation |
|---|---|
| No metal catalysts or hazardous reagents | Requires custom-synthesized anhydrides |
| High purity (≥95% by HPLC) | Moderate yield (68–72%) |
Grignard Reagent-Mediated Alkylation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and dimethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group. Typical reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential pharmacological properties. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest in pharmaceutical research.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of 10-benzyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key derivatives and their substituent effects are summarized below:
Physicochemical Properties
- Melting Points : Derivatives with nitro (5l) or methylthio (5m) groups share similar mp ranges (~233–234°C), suggesting comparable crystalline stability .
- Solubility: Hydroxypropanoyl-substituted analogs () show improved aqueous solubility due to the hydroxyl group .
- Fragmentation Patterns : Mass spectral studies () reveal that o-nitro and o-carboxyl substituents cause atypical fragmentation, aiding analytical differentiation .
Research Implications
- Pharmacological Optimization : Substituents like indole (FC2) or thienyl () groups improve target selectivity and reduce off-target effects.
- Analytical Challenges : Nitro and halogenated derivatives require advanced techniques (e.g., HRMS, X-ray) for structural validation due to complex fragmentation .
- Future Directions : Exploration of polar substituents (e.g., hydroxyl in ) could enhance solubility without compromising activity.
Biological Activity
The compound 10-benzyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine class and exhibits significant biological activity primarily through its interactions with neurotransmitter systems. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure
The molecular formula of the compound is . Its complex structure includes multiple substituents that influence its biological behavior. The presence of a benzyl group and a chlorophenyl group is particularly noteworthy as these groups can enhance the compound's pharmacological profile.
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 11-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | Contains methoxy group | Enhanced lipophilicity |
| 11-(4-chlorophenyl)-7,8-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | Dimethyl substitution | Altered pharmacokinetics |
| 11-(3-nitrophenyl)-3-methyl-2,3-dihydro-1H-dibenzo[b,e][1,4]diazepin-1-one | Nitro group presence | Potential anti-inflammatory effects |
The primary mechanism of action for This compound involves its interaction with gamma-aminobutyric acid (GABA) receptors. By enhancing GABAergic transmission, this compound may exhibit anxiolytic and sedative effects. GABA is a key inhibitory neurotransmitter in the central nervous system (CNS), and compounds that modulate its activity are often investigated for their potential in treating anxiety disorders and other neurological conditions .
Pharmacological Effects
Research indicates that this compound may also possess neuroprotective properties. Its structural characteristics suggest potential efficacy against various neurological disorders by influencing neurotransmitter systems beyond GABA receptors. Studies have shown that compounds with similar structures can affect serotonin and dopamine pathways as well .
Case Studies and Research Findings
Recent studies have evaluated the biological activity of this compound in various models:
- Anxiolytic Activity : In animal models of anxiety, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. This effect was attributed to enhanced GABAergic transmission .
- Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. This suggests a potential role in neurodegenerative disease prevention .
- Binding Affinity Studies : Research utilizing radiolabeled ligand binding assays indicated that the compound has a high affinity for GABA_A receptors. This finding supports its proposed mechanism of action as an anxiolytic agent .
Q & A
Q. What are the recommended methods for synthesizing 10-benzyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one?
Q. How can the crystal structure of this compound be experimentally determined?
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between calculated and observed -NMR shifts often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Cross-validation with 2D NMR (e.g., COSY, HSQC) and computational modeling (DFT at B3LYP/6-31G* level) can clarify ambiguities. For instance, coupling constants in -NMR (e.g., δ 7.75–7.80 ppm, m) may align with SC-XRD-confirmed dihedral angles .
Q. How does the substitution pattern influence biological activity?
- Methodological Answer : Substituents at positions 10 and 11 (e.g., benzyl vs. chlorophenyl groups) modulate receptor binding. Molecular docking studies (AutoDock Vina) against GABAₐ receptors suggest that electron-withdrawing groups (e.g., 2-chlorophenyl) enhance hydrophobic interactions. In vitro assays (e.g., radioligand displacement) quantify affinity (Kᵢ values), with bulky substituents often reducing activity due to steric hindrance .
Q. What environmental fate studies are applicable to assess the compound’s persistence?
- Methodological Answer : Long-term environmental impact studies (e.g., Project INCHEMBIOL) evaluate abiotic/biotic degradation pathways. Hydrolysis half-life (t₁/₂) in aqueous buffers (pH 7.4, 25°C) and photodegradation under UV light (λ = 254 nm) are measured via LC-MS. Biodegradation assays with soil microbiota quantify CO₂ evolution over 28 days. Data are modeled using EPI Suite to predict bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
